Cas no 866864-60-0 (3-benzoyl-1-(2-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one)

3-Benzoyl-1-(2-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one is a fluorinated dihydroquinolinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural features, including the benzoyl and fluorophenyl substituents, contribute to its unique electronic and steric properties, making it a valuable intermediate for the synthesis of bioactive compounds. The presence of the fluorine atom enhances metabolic stability and binding affinity in target interactions. The methyl group at the 6-position further modifies reactivity and solubility. This compound is particularly useful in the development of kinase inhibitors or other therapeutic agents due to its rigid heterocyclic core and functional group versatility. High purity and well-defined synthesis routes ensure reproducibility for research applications.
3-benzoyl-1-(2-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one structure
866864-60-0 structure
Product Name:3-benzoyl-1-(2-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one
CAS No:866864-60-0
MF:C24H18FNO2
MW:371.403629779816
CID:6485972
Update Time:2025-10-30

3-benzoyl-1-(2-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-benzoyl-1-(2-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one
    • 3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methylquinolin-4-one
    • Inchi: 1S/C24H18FNO2/c1-16-11-12-22-19(13-16)24(28)20(23(27)17-7-3-2-4-8-17)15-26(22)14-18-9-5-6-10-21(18)25/h2-13,15H,14H2,1H3
    • InChI Key: KOOVOBTZSGBODC-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2F)C2=C(C=C(C)C=C2)C(=O)C(C(=O)C2=CC=CC=C2)=C1

3-benzoyl-1-(2-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1606-0001-2μmol
3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
866864-60-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1606-0001-5μmol
3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
866864-60-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1606-0001-10μmol
3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
866864-60-0 90%+
10μl
$69.0 2023-05-17
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F1606-0001-20μmol
3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
866864-60-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1606-0001-1mg
3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
866864-60-0 90%+
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$54.0 2023-05-17
Life Chemicals
F1606-0001-2mg
3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
866864-60-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1606-0001-3mg
3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
866864-60-0 90%+
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$63.0 2023-05-17
Life Chemicals
F1606-0001-4mg
3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
866864-60-0 90%+
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Life Chemicals
F1606-0001-5mg
3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
866864-60-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1606-0001-10mg
3-benzoyl-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
866864-60-0 90%+
10mg
$79.0 2023-05-17

3-benzoyl-1-(2-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one Related Literature

Additional information on 3-benzoyl-1-(2-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one

Research Brief on 3-Benzoyl-1-(2-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one (CAS: 866864-60-0)

Recent studies on the compound 3-benzoyl-1-(2-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one (CAS: 866864-60-0) have highlighted its potential as a promising candidate in the field of medicinal chemistry. This quinoline derivative has garnered attention due to its unique structural features and pharmacological properties, particularly in the context of kinase inhibition and anticancer activity. The compound's molecular framework, characterized by a benzoyl group at the 3-position and a fluorophenylmethyl substituent at the 1-position, contributes to its selective binding affinity and metabolic stability.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of this compound as a potent inhibitor of cyclin-dependent kinases (CDKs). The research demonstrated that 3-benzoyl-1-(2-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one exhibits nanomolar inhibitory activity against CDK2 and CDK4, with IC50 values of 12 nM and 18 nM, respectively. The compound's selectivity profile was further validated through kinase panel screening, showing minimal off-target effects on other closely related kinases.

In addition to its kinase inhibitory properties, recent preclinical investigations have revealed the compound's ability to induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) adenocarcinoma. Mechanistic studies indicated that the compound triggers cell cycle arrest at the G1 phase, accompanied by downregulation of cyclin D1 and phosphorylation of retinoblastoma protein (Rb). These findings suggest its potential as a targeted therapy for CDK-dependent malignancies.

Pharmacokinetic studies conducted in rodent models have shown favorable absorption and distribution profiles for 3-benzoyl-1-(2-fluorophenyl)methyl-6-methyl-1,4-dihydroquinolin-4-one. The compound demonstrated good oral bioavailability (58%) and a half-life of approximately 6 hours in plasma. Notably, its fluorinated aromatic ring appears to enhance metabolic stability by reducing oxidative degradation pathways, as evidenced by in vitro microsomal stability assays.

Ongoing research efforts are focused on optimizing the compound's physicochemical properties and investigating its efficacy in xenograft models. Preliminary data from these studies indicate promising antitumor activity with manageable toxicity profiles. Future directions include exploring combination therapies with existing chemotherapeutic agents and further elucidating the compound's mechanism of action at the molecular level.

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